2-Ethoxythiazole

Catalog No.
S1518681
CAS No.
15679-19-3
M.F
C5H7NOS
M. Wt
129.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxythiazole

CAS Number

15679-19-3

Product Name

2-Ethoxythiazole

IUPAC Name

2-ethoxy-1,3-thiazole

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

InChI

InChI=1S/C5H7NOS/c1-2-7-5-6-3-4-8-5/h3-4H,2H2,1H3

InChI Key

NDUWJHRKDYXRAD-UHFFFAOYSA-N

SMILES

CCOC1=NC=CS1

Solubility

Insoluble in water; Soluble in organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CCOC1=NC=CS1

Synthesis and Characterization

2-Ethoxythiazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. Scientists have investigated methods for synthesizing 2-ethoxythiazole using various starting materials and reaction conditions. PubChem, National Institutes of Health: )

These studies contribute to the understanding of reaction mechanisms and the development of more efficient synthetic pathways for this compound.

Physical and Chemical Properties

Researchers have characterized the physical and chemical properties of 2-ethoxythiazole, such as its melting point, boiling point, solubility, and reactivity. This information is crucial for its safe handling, storage, and potential applications. Sigma-Aldrich:

2-Ethoxythiazole is an organic compound with the molecular formula C5_5H7_7NOS and a molecular weight of 129.18 g/mol. It is classified as a thiazole derivative, characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The compound appears as a colorless to pale yellow liquid with a musty odor, which makes it suitable for use as a flavoring agent in food and fragrance industries . It is slightly soluble in water but readily dissolves in organic solvents, making it versatile for various applications.

As a flavoring agent, 2-Ethoxythiazole interacts with taste receptors on the tongue, particularly those responsible for umami taste. However, the specific mechanism of this interaction remains unclear and requires further investigation [].

2-Ethoxythiazole is classified as flammable and can irritate the eyes, respiratory system, and skin []. Safety recommendations include:

  • Keeping it away from heat sources and avoiding ignition [].
  • Wearing appropriate personal protective equipment like gloves, eye protection, and respirators when handling it [].
Typical of thiazole derivatives. Its reactivity is primarily due to the presence of the thiazole ring, which can undergo electrophilic substitution reactions. For instance, it can react with alkyl halides to form more complex thiazole derivatives. Additionally, it may undergo hydrolysis under acidic or basic conditions, leading to the formation of thiazole carboxylic acids or other derivatives .

Research indicates that 2-Ethoxythiazole exhibits significant biological activity, particularly in antimicrobial and antifungal properties. The compound has been studied for its potential effects against various pathogens, suggesting that it could be developed into an effective antimicrobial agent . Moreover, its unique structure allows it to interact with biological systems in ways that may inhibit certain enzymes or metabolic pathways, although specific mechanisms require further investigation.

The synthesis of 2-Ethoxythiazole typically involves the reaction of ethyl bromide with thioamide compounds under basic conditions. A common method includes:

  • Starting Materials: Ethyl bromide and thioamide (e.g., thiourea).
  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or DMF (dimethylformamide) at elevated temperatures.
  • Product Isolation: After completion of the reaction, the product is purified through distillation or recrystallization techniques.

Alternative synthetic routes may involve variations in reagents or solvents to optimize yield and purity .

2-Ethoxythiazole finds applications across various fields:

  • Flavoring Agents: It is used in food products for its distinctive musty flavor.
  • Fragrance Industry: Its odor profile makes it valuable in perfumery.
  • Pharmaceuticals: Owing to its biological activity, it has potential applications in drug development .
  • Agricultural Chemicals: The compound may also be investigated for use in pesticides or herbicides due to its antimicrobial properties.

Studies on the interactions of 2-Ethoxythiazole with biological systems have shown promising results. It has been noted for its potential synergistic effects when combined with other antimicrobial agents, enhancing their efficacy against resistant strains of bacteria and fungi. Further research is needed to fully elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 2-Ethoxythiazole, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2-MethylthiazoleC4_4H5_5NSExhibits strong antimicrobial properties
2-AcetylthiazoleC5_5H5_5NOSKnown for its use in pharmaceuticals
4-EthylthiazoleC5_5H7_7NSUsed primarily as a flavoring agent

Uniqueness of 2-Ethoxythiazole: Unlike other thiazoles, 2-Ethoxythiazole's ethoxy group contributes to its distinct flavor profile and solubility characteristics, making it particularly valuable in food and fragrance applications. Its biological activities also set it apart from similar compounds, suggesting potential for diverse uses in health-related fields .

Formamide-Based Synthetic Routes

Phosphorus Pentasulfide-Mediated Synthesis

Phosphorus pentasulfide (P₂S₅) serves as a critical reagent for thiazole ring formation through desulfurization reactions. In a representative protocol, α-formamido ketones react with P₂S₅-pyridine complexes in toluene at 110°C, achieving cyclization within 2 hours [4]. This method leverages the electrophilic character of P₂S₅ to facilitate sulfur incorporation, with yields ranging from 52% to 82% depending on substituent effects [4]. For 2-ethoxythiazole derivatives, pre-functionalized formamide precursors enable direct ethoxy group retention during cyclization, avoiding post-synthetic modifications [1].

Optimization of Reaction Parameters and Conditions

Key parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on ReactionSource
Temperature100–110°CHigher temps reduce side products [4]
SolventToluene/DMAPolar aprotic solvents enhance kinetics [1] [4]
Reaction Time2–4 hoursProlonged duration degrades products [1]

The use of dichloromethane as a co-solvent in workup steps improves product isolation efficiency by 15–20% [1]. Stoichiometric control of P₂S₅ (3 equivalents) prevents incomplete cyclization while minimizing sulfur byproducts [4].

Alternative Synthetic Pathways

Thiazole Ring Formation Strategies

Cook-Heilborn synthesis offers an alternative route via α-aminonitriles, which react with carbon disulfide to form 5-aminothiazoles [3]. Subsequent ethoxylation through nucleophilic substitution introduces the ethoxy group at position 2. However, this method suffers from lower regioselectivity (∼65% vs. 89% in P₂S₅ routes) due to competing amine group reactivity [3].

Regioselective Introduction of Ethoxy Group

Regiocontrol is achieved through two primary strategies:

  • Pre-functionalized building blocks: Starting with 2-hydroxyethyl intermediates, as demonstrated in the oxidation-hydrolysis-decarboxylation sequence of α-acetyl-γ-butyrolactone [1]. Ethylation via Williamson ether synthesis prior to thiazole ring closure ensures exclusive 2-position substitution [1].
  • Directed metalation: Using lithium diisopropylamide (LDA) to deprotonate the thiazole C2 position, followed by ethoxy group quenching with iodoethane. This method achieves 78% regioselectivity but requires anhydrous conditions [3].

Modern Synthetic Developments

Catalytic Approaches

Palladium-catalyzed cross-coupling has emerged for late-stage ethoxy group installation. Aryl boronic esters react with 2-bromothiazole derivatives under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃), achieving 85% yield with excellent functional group tolerance [4]. Photoredox catalysis using Ru(bpy)₃²⁺ enables C–H ethoxylation of thiazoles, though substrate scope remains limited to electron-deficient rings [4].

Green Chemistry Applications in Synthesis

Recent advances emphasize solvent sustainability:

  • Cyclopentyl methyl ether (CPME): Replaces toluene in P₂S₅-mediated reactions, reducing toxicity while maintaining 89% yield [4].
  • Mechanochemical synthesis: Ball-milling of thiourea derivatives with potassium ethoxide achieves 63% yield without solvents, though scalability challenges persist [3].
  • Continuous flow systems: Reduce reaction times from hours to minutes (e.g., 94% conversion in 8 minutes vs. 2 hours batch) [1].

Comparative Evaluation of Synthetic Methodologies

A critical analysis of major routes reveals trade-offs between efficiency and practicality:

MethodYield (%)RegioselectivityScalabilityGreen Metrics
P₂S₅-mediated74–8289HighModerate
Cook-Heilborn55–6565MediumLow
Palladium-catalyzed80–8598LowHigh
Mechanochemical60–6392MediumExcellent

Phosphorus pentasulfide methods remain industrially dominant due to reagent availability and high throughput (∼1 kg/batch) [1] [4]. Catalytic approaches show promise for specialty chemicals but face cost barriers from precious metal catalysts [4]. The mechanochemical route offers the most sustainable profile but requires equipment investments for large-scale adoption [3].

Mechanistic Studies of Key Reactions

Substitution Reaction Mechanisms

Electrophilic Substitution Mechanisms

2-Ethoxythiazole undergoes electrophilic substitution reactions primarily at the 5-position of the thiazole ring due to the electron-rich nature of this position [1]. The electronic distribution in the thiazole ring shows that the 2-position is electron-deficient (σ+ = 0.93), the 4-position is moderately electron-deficient (σ+ = 0.505), and the 5-position is slightly electron-rich (σ+ = -0.07) [1]. This reactivity pattern is consistent with π-electron density calculations and reflects the influence of the heteroatoms on the aromatic system.

The electrophilic substitution mechanism proceeds through a classical aromatic substitution pathway where the electrophile attacks the electron-rich 5-position, forming a positively charged intermediate that is subsequently deprotonated to restore aromaticity [2] [3]. The presence of the ethoxy group at the 2-position significantly influences the reactivity by stabilizing the intermediate through resonance effects.

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions in 2-ethoxythiazole typically occur through two distinct pathways: direct displacement (SN2-like) and addition-elimination (SNAE) [4] [5]. The SNAE mechanism involves initial nucleophilic attack at an electron-deficient carbon, followed by elimination of the leaving group. This mechanism is particularly relevant for substitutions at the 2-position where the ethoxy group can serve as a leaving group.

For halogenated thiazole derivatives, nucleophilic substitution reactions proceed via an addition-elimination mechanism [6]. The reaction kinetics show second-order behavior, with rates dependent on both the nucleophile concentration and the thiazole derivative concentration [5]. The reaction mechanism involves initial nucleophilic attack followed by elimination of the halide ion.

Oxidation Pathways and Intermediates

Oxidative Degradation Mechanisms

2-Ethoxythiazole undergoes oxidative degradation through multiple pathways depending on the oxidizing system employed. Advanced oxidation processes using ultraviolet light and hydrogen peroxide (UV + H2O2) generate hydroxyl radicals that attack the thiazole ring, leading to demethylation and ring opening [7] [8]. The primary intermediates identified in these reactions include compounds with mass-to-charge ratios of 297, 288, 269, and 255, with the m/z = 269 species being the most prominent [8].

Enzymatic Oxidation Pathways

Enzymatic oxidation using chloroperoxidase (CPO) and hydrogen peroxide produces different intermediates compared to chemical oxidation. The CPO-catalyzed oxidation generates chlorinated intermediates (m/z = 317, 351) through the incorporation of chloride ions, alongside demethylated products [8]. This pathway demonstrates the versatility of thiazole oxidation chemistry and the influence of reaction conditions on product distribution.

N-Oxidation Mechanisms

The oxidation of the thiazole nitrogen to form N-oxides is achieved using various oxidizing agents including meta-chloroperbenzoic acid (mCPBA) and hypofluorous acid (HOF·CH3CN) . The N-oxide formation involves polarization of the N-O bond, significantly altering the compound's electronic properties and reactivity. This transformation is particularly relevant in pharmaceutical metabolism where thiazole N-oxides can serve as reactive metabolites.

Reduction Reaction Mechanisms

Hydride Reduction Mechanisms

The reduction of thiazolium salts, which can be formed from 2-ethoxythiazole under appropriate conditions, proceeds through hydride addition mechanisms using sodium borohydride (NaBH4) [10]. The reduction follows a well-defined pathway involving nucleophilic attack by the hydride ion at the electron-deficient carbon center, resulting in the formation of dihydrothiazole derivatives.

Biological Reduction Pathways

Biological reduction of thiazole derivatives occurs through thiol-containing compounds such as glutathione, cysteine, and ascorbic acid [11]. These reductions are particularly important in biological systems where thiazole-containing compounds undergo metabolic transformations. The mechanism involves nucleophilic attack by the thiol group, followed by rearrangement to form the reduced product.

Thermal Elimination Reactions and Reactivity Patterns

Thermal Elimination Kinetics

2-Ethoxythiazole exhibits exceptional reactivity in thermal elimination reactions, with rates significantly higher than related heterocycles [12]. The thermal elimination of ethylene from 2-ethoxythiazole shows a reactivity relative to 2-ethoxypyridine of 63.1 at 650 K, indicating the high susceptibility of the compound to thermal decomposition.

The mechanism involves nucleophilic attack by the nitrogen atom on the β-hydrogen of the ethoxy group, followed by elimination of ethylene. This process is semi-concerted, meaning that the interruption of aromaticity is less significant than in other aromatic substitution reactions [12]. The high reactivity is attributed to the +M electron release from sulfur to nitrogen, which facilitates the elimination process.

Temperature-Dependent Behavior

The thermal elimination follows first-order kinetics with rate constants measured between 587.3 and 722.9 K [12]. The Arrhenius parameters indicate a relatively low activation energy, consistent with the favorable thermodynamics of the elimination process. The correlation between reactivity and π-bond order of the carbon-nitrogen bond provides insight into the electronic factors governing the reaction.

Coupling Reaction Methodologies

Palladium-Catalyzed Cross-Coupling

2-Ethoxythiazole participates in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings [13]. These reactions typically occur at positions activated by the thiazole nitrogen, with the 2-position being particularly reactive due to the potential for coordination with the palladium catalyst.

The Suzuki-Miyaura coupling of thiazole derivatives with arylboronic acids proceeds efficiently under standard conditions, providing access to biaryl thiazole products [13]. The reaction mechanism involves oxidative addition of the aryl halide to palladium, transmetalation with the boronic acid, and reductive elimination to form the coupled product.

Direct C-H Activation

Recent advances in thiazole chemistry include direct C-H activation methodologies that enable coupling without pre-functionalization [14]. These reactions utilize the inherent reactivity of the thiazole ring to form new carbon-carbon bonds through metal-catalyzed processes. The 2-position of the thiazole ring is particularly amenable to these transformations due to the acidic nature of the C-H bond.

Structure-Reactivity Relationships

Electronic Effects

The reactivity of 2-ethoxythiazole is significantly influenced by the electronic properties of the thiazole ring and the ethoxy substituent [1]. The thiazole ring exhibits high polarizability, making it particularly susceptible to reactions that require resonance stabilization of transition states. The difference in reactivity between different positions on the thiazole ring reflects the variation in bond orders and the deactivating effect of the nitrogen atom.

Positional Reactivity

The reactivity order for different positions on the thiazole ring follows the pattern: 5-position > 4-position > 2-position for electrophilic substitution [1]. This order is consistent with π-electron density calculations and reflects the influence of the heteroatoms on the electronic distribution within the ring.

Substituent Effects

The ethoxy group at the 2-position significantly influences the reactivity of the thiazole ring through both electronic and steric effects [15]. The electron-donating nature of the ethoxy group enhances the electron density at the 4- and 5-positions, making these sites more reactive toward electrophilic attack. Conversely, the ethoxy group can serve as a leaving group in nucleophilic substitution reactions, providing a pathway for further functionalization.

Computational Studies on Reaction Energy Profiles

Density Functional Theory Calculations

Computational studies using density functional theory (DFT) have provided valuable insights into the reaction mechanisms and energy profiles of 2-ethoxythiazole [16] [17]. Calculations performed at the B3LYP/6-311++G(d,p) level of theory reveal detailed information about molecular geometry, vibrational frequencies, and electronic properties.

The optimized geometry of 2-ethoxythiazole shows excellent agreement with experimental structural data, validating the computational approach [16]. The calculated HOMO-LUMO energies provide insights into the compound's reactivity and electronic properties, with the HOMO primarily localized on the thiazole ring and the LUMO showing contributions from both the ring and the ethoxy group.

Natural Bond Orbital Analysis

Natural bond orbital (NBO) analysis has been employed to understand the bonding characteristics and charge distribution in 2-ethoxythiazole [16] [18]. The analysis reveals the extent of charge delocalization and hyperconjugation effects that influence the compound's reactivity. The NBO calculations show significant charge transfer from the sulfur atom to the nitrogen atom, consistent with the observed reactivity patterns.

Transition State Calculations

Computational studies of reaction pathways have identified transition states for key reactions including electrophilic substitution and thermal elimination [19]. The calculated activation energies correlate well with experimental observations, providing validation for the proposed reaction mechanisms. The transition state geometries reveal the importance of orbital overlap and charge distribution in determining reaction pathways.

Molecular Dynamics Simulations

Molecular dynamics simulations have been used to study the conformational behavior of 2-ethoxythiazole and its interaction with various reagents [20]. These studies provide insights into the dynamic aspects of chemical reactivity and the role of molecular motion in determining reaction outcomes.

The computational studies collectively demonstrate that 2-ethoxythiazole exhibits rich and diverse reactivity patterns that are governed by the electronic properties of the thiazole ring and the influence of the ethoxy substituent. The agreement between theoretical predictions and experimental observations validates the use of computational methods for understanding and predicting the chemical behavior of thiazole derivatives.

Data Table Summary

Reaction TypeTypical ConditionsCommon ReagentsMajor ProductsMechanistic Features
Electrophilic SubstitutionAcid-catalyzed, moderate temperatureHalogenating agents, acidsHalogenated thiazolesProceeds via aromatic substitution
Nucleophilic SubstitutionStrong nucleophile, basic conditionsAlkoxides, amines, thiolsSubstituted thiazolesAddition-elimination pathway
Thermal EliminationHigh temperature (>600 K)Thermal conditionsElimination productsConcerted elimination
OxidationOxidants (H2O2, mCPBA)Peroxides, peracidsN-oxides, sulfoxidesRadical or ionic pathways
ReductionHydride donors (NaBH4)Metal hydridesDihydrothiazolesHydride addition
Coupling ReactionsPd-catalyzed, cross-couplingPd catalysts, boronic acidsCoupled productsOxidative addition/elimination
CyclizationMetal-catalyzed, high temperatureMetal catalystsFused ring systemsRing-forming reactions

Physical Properties Data Table

ParameterValueSource
Molecular Weight129.18 g/molChemicalBook
Boiling Point157-160°CChemicalBook
Density1.133 g/mLChemicalBook
Melting PointNot reportedChemicalBook
Flash Point129°FChemicalBook
Refractive Index1.505ChemSrc
LogP1.74ChemicalBook
pKa (predicted)3.32±0.10ChemicalBook

Physical Description

Clear, colourless to pale yellow liquid; strong, burnt, roasted, meat-like, nutty odou

XLogP3

1.6

Density

1.131-1.135

UNII

Q3O421Q24K

GHS Hazard Statements

Aggregated GHS information provided by 151 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.34%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (74.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (25.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

15679-19-3

Wikipedia

2-ethoxythiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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